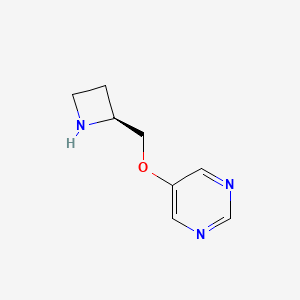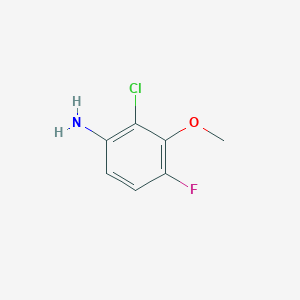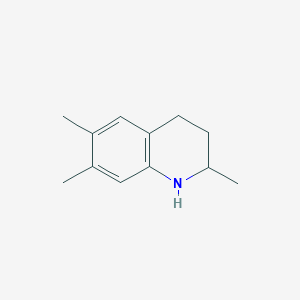
1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This specific compound features a methoxy group at the first position, a nitrile group at the fifth position, and a partially saturated cyclopentene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-2,3-dihydro-1H-indene and a suitable nitrile source.
Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction. Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at elevated temperatures (80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Halogenated indenes, nitroindenes
Aplicaciones Científicas De Investigación
1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methoxy-2,3-dihydro-1H-indene-2-carbonitrile
- 1-methoxy-2,3-dihydro-1H-indene-3-carbonitrile
- 1-methoxy-2,3-dihydro-1H-indene-4-carbonitrile
Uniqueness
1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the first position and the nitrile group at the fifth position provides distinct steric and electronic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-3-9-6-8(7-12)2-4-10(9)11/h2,4,6,11H,3,5H2,1H3 |
Clave InChI |
FJLWGJMKAAFNCT-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2=C1C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)






![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)



